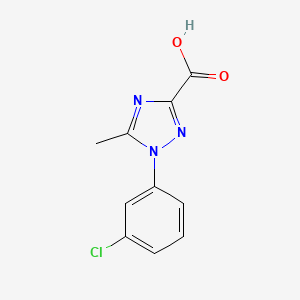
1-(3-Chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-Chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are used in various chemical reactions to synthesize novel compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of triazole derivatives often involves multicomponent reactions, as seen in the study of 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole, which reacts with pyruvic acid and aldehydes to form unexpected furanone derivatives instead of the anticipated triazolopyrimidine or triazolylpyrrolone derivatives . Another example is the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, which was achieved through a five-step process starting from 4-chlorobenzenamine . Additionally, the synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines has been reported as a highly regioselective and one-pot process .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be determined using various techniques such as X-ray diffraction and density functional theory (DFT) calculations. For instance, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was elucidated using X-ray diffraction, revealing dihedral angles between the triazole ring and the phenyl rings, and the presence of intermolecular hydrogen bonding .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including cycloadditions, which are a common method for constructing the triazole ring. An example is the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which avoids the Dimroth rearrangement and allows for the preparation of triazole-based scaffolds . The reactivity of these compounds can lead to the formation of biologically active molecules, such as HSP90 inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystallization of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate in an orthorhombic system with specific unit-cell parameters was determined by X-ray powder diffraction . The solubility, melting point, and stability of these compounds can vary significantly, affecting their potential applications in pharmaceuticals and other industries.
科学的研究の応用
Corrosion Inhibition
One notable application of triazole derivatives closely related to 1-(3-Chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid is in corrosion inhibition. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been investigated for its efficiency in inhibiting corrosion of mild steel in acidic media. These studies, utilizing electrochemical methods and weight loss measurements, demonstrate the compound's effectiveness as a corrosion inhibitor, particularly in hydrochloric acid, with inhibition efficiencies reaching up to 99% (Lagrenée et al., 2002).
Molecular Synthesis and Biological Activity
Triazole derivatives are pivotal in synthesizing diverse biological and chemically active compounds. An example includes the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which serve as building blocks for peptidomimetics and biologically active compounds. This approach overcomes challenges like the Dimroth rearrangement, facilitating the preparation of triazole-based scaffolds with potential inhibitory activity against HSP90, showcasing the versatility of triazole compounds in drug discovery (Ferrini et al., 2015).
Antifungal and Anti-inflammatory Agents
Further research into triazole derivatives, such as the synthesis of 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines), highlights their potential as antifungal and anti-inflammatory agents. This demonstrates the utility of triazole chemistry in developing new therapeutics with specific biological activities (El Shehry et al., 2010).
Adsorption Studies
The adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in molar hydrochloric acid provides insight into their mechanism of action as corrosion inhibitors. Such studies reveal that these derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, exhibit significant inhibitory effects, with adsorption following Langmuir's adsorption isotherm model. This research underlines the importance of structural and electronic effects in determining the inhibition efficiencies of triazole derivatives (Bentiss et al., 2007).
特性
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVDFYBOWMWBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)
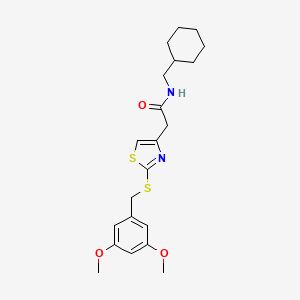
![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)
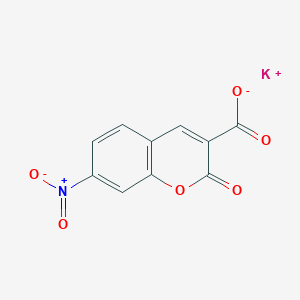
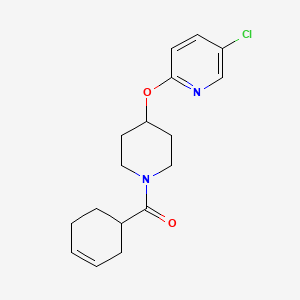
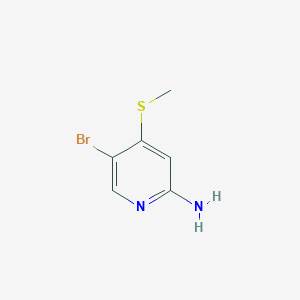
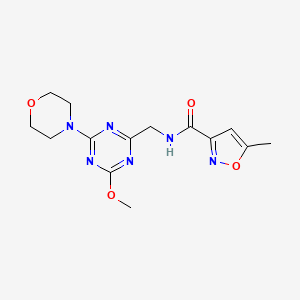
![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)
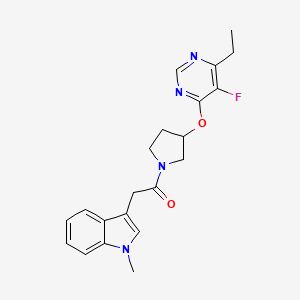
![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
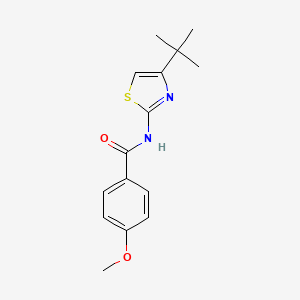
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)